molecular formula C9H10ClNO B1582857 2-chloro-N-phenylpropanamide CAS No. 21262-52-2

2-chloro-N-phenylpropanamide

Cat. No. B1582857
Key on ui cas rn: 21262-52-2
M. Wt: 183.63 g/mol
InChI Key: BWWXKHHVIAJJFM-UHFFFAOYSA-N
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Patent
US04690950

Procedure details

18 g of aniline are introduced dropwise into 22.6 g of 2-chloropropionyl chloride at a temperature of about 10° C., with stirring until the evolution of HCl has ended. After filtration, 31 g (yield: 84.5%) of α-chloro-α-methylacetanilide are obtained in the form of a pink powder. M.p. (inst.)=80° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][CH:9]([CH3:13])[C:10](Cl)=[O:11].Cl>>[Cl:8][CH:9]([CH3:13])[C:10]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:11]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
22.6 g
Type
reactant
Smiles
ClC(C(=O)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)NC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 84.5%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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